molecular formula C11H14FN5S B496371 [(2-FLUOROPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

[(2-FLUOROPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B496371
M. Wt: 267.33g/mol
InChI Key: DMUFQNBXNRRSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-FLUOROPHENYL)METHYLSULFANYL]ETHYL})AMINE is a complex organic compound that features a fluorophenyl group, a tetrazole ring, and a sulfanyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-FLUOROPHENYL)METHYLSULFANYL]ETHYL})AMINE typically involves multiple steps:

    Formation of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions where a fluorine atom is introduced to a benzene ring.

    Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via cycloaddition reactions involving azides and nitriles.

    Attachment of the Sulfanyl Ethyl Chain: This step involves nucleophilic substitution reactions where the sulfanyl ethyl group is attached to the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-FLUOROPHENYL)METHYLSULFANYL]ETHYL})AMINE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(2-FLUOROPHENYL)METHYLSULFANYL]ETHYL})AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2-FLUOROPHENYL)METHYLSULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. The sulfanyl ethyl chain may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2-CHLOROPHENYL)METHYLSULFANYL]ETHYL})AMINE
  • (2-BROMOPHENYL)METHYLSULFANYL]ETHYL})AMINE

Uniqueness

(2-FLUOROPHENYL)METHYLSULFANYL]ETHYL})AMINE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and interaction with biological targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Properties

Molecular Formula

C11H14FN5S

Molecular Weight

267.33g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C11H14FN5S/c1-17-11(14-15-16-17)18-7-6-13-8-9-4-2-3-5-10(9)12/h2-5,13H,6-8H2,1H3

InChI Key

DMUFQNBXNRRSKO-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC=CC=C2F

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=CC=C2F

Origin of Product

United States

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